N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-12(20)13-6-8-14(9-7-13)18-17(21)15-4-2-10-19(15)25(22,23)16-5-3-11-24-16/h3,5-9,11,15H,2,4,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJCGQBRPHEZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene-2-sulfonyl group and the 4-acetylphenyl group. Common reagents used in these reactions include sulfonyl chlorides, acetyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide with structurally analogous compounds from recent research and patents:
Key Comparison Points
Thiophene’s smaller size may reduce steric hindrance relative to bulkier substituents like isoxazole () .
Carboxamide Substituents :
- The 4-acetylphenyl group in the target compound enhances hydrophobicity, which may favor membrane permeability but reduce aqueous solubility. In contrast, 4-methylpyridin-2-yl () and thiazol-5-yl benzyl () introduce polar heterocycles, likely improving solubility and target engagement .
Stereochemistry :
- Several patented analogs (–5) adopt the (2S,4R) configuration, which optimizes spatial orientation for binding. The target compound’s stereochemistry is unspecified, but stereospecific analogs highlight the importance of chiral centers in activity .
Functional Groups :
Biological Activity
N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a pyrrolidine core substituted with an acetylphenyl group and a thiophene sulfonyl moiety. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups are known to inhibit certain enzymes, potentially affecting metabolic pathways.
- Interaction with Receptors : The presence of the acetylphenyl group may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
Antitumor Activity
Studies have shown that related compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, the IC50 values for similar pyrrolidine derivatives range from 1.61 µg/mL to 2.31 µg/mL against tumor cells, suggesting that this compound may also possess similar properties.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 |
| Compound B | HT-29 | 2.31 ± 0.75 |
| This compound | TBD | TBD |
Anticonvulsant Activity
The anticonvulsant potential of related thiazole and pyrrolidine derivatives suggests that this compound may also exhibit neuroprotective effects. The structure-activity relationship (SAR) studies indicate that modifications in the aromatic substituents significantly impact anticonvulsant efficacy.
Study on Antitumor Efficacy
In a recent study involving a series of pyrrolidine derivatives, this compound was evaluated for its cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells. The results demonstrated that the compound exhibited significant antiproliferative activity, comparable to standard chemotherapeutic agents.
Mechanistic Insights
Molecular dynamics simulations suggested that the compound interacts predominantly through hydrophobic contacts with target proteins, which is crucial for its anticancer activity. The presence of electron-donating groups on the aromatic ring was found to enhance activity, indicating a potential pathway for optimizing efficacy through structural modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
